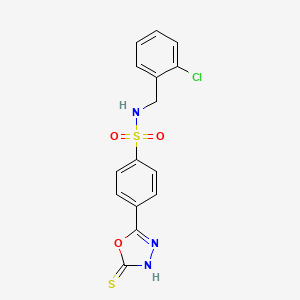

N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide

CAS No.:

Cat. No.: VC15797909

Molecular Formula: C15H12ClN3O3S2

Molecular Weight: 381.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12ClN3O3S2 |

|---|---|

| Molecular Weight | 381.9 g/mol |

| IUPAC Name | N-[(2-chlorophenyl)methyl]-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C15H12ClN3O3S2/c16-13-4-2-1-3-11(13)9-17-24(20,21)12-7-5-10(6-8-12)14-18-19-15(23)22-14/h1-8,17H,9H2,(H,19,23) |

| Standard InChI Key | UYAPOZGLEQVWRA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)O3)Cl |

Introduction

Chemical Structure and Rational Design

Core Scaffold and Functional Groups

The molecule’s architecture centers on a benzenesulfonamide core modified at two critical positions:

-

Sulfonamide Nitrogen: Substituted with a 2-chlorobenzyl group, which enhances lipophilicity and may influence target binding through hydrophobic interactions.

-

Para-Position of the Benzene Ring: Functionalized with a 5-mercapto-1,3,4-oxadiazole heterocycle, introducing hydrogen-bonding capacity and electronic modulation via the sulfur atom .

The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability and ability to engage in π-π stacking interactions with biological targets. The addition of a mercapto (-SH) group at the 5-position introduces redox activity and potential disulfide bridge formation, which could modulate cellular uptake or target engagement .

Synthetic Methodologies

Key Precursors and Reaction Pathways

The synthesis of N-(2-chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide likely involves multi-step protocols analogous to those reported for related derivatives :

Step 1: Formation of the 1,3,4-Oxadiazole Ring

-

Starting Material: 2,4-Dichloro-5-sulfamoylbenzhydrazide.

-

Reaction: Cyclization with orthoesters (e.g., triethyl orthoformate or orthoacetate) in refluxing glacial acetic acid yields 2,4-dichloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide .

-

Modification: Introduction of the mercapto group at the oxadiazole’s 5-position would require subsequent thiolation, potentially via nucleophilic substitution or oxidative methods.

Step 2: S<sub>N</sub>Ar Displacement at the Benzene Ring

-

Conditions: Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in acetonitrile/water mixtures facilitates the substitution of the 2-chloro group with 2-chlorobenzylthiol .

-

Optimization: Yields improve under argon atmosphere, with typical isolated yields ranging from 58–81% for analogous reactions .

Step 3: N-Acylation or N-Alkylation

-

Reagents: Carbodiimide-mediated coupling with 2-chlorobenzylamine derivatives.

-

Solvents: Dichloromethane or DMF with 4-(dimethylamino)pyridine (DMAP) as a catalyst .

Table 1: Representative Reaction Conditions for Analogous Syntheses

| Step | Reactants | Catalyst/Solvent | Yield (%) |

|---|---|---|---|

| 1 | Benzhydrazide + Orthoester | Glacial AcOH, reflux | 69–82 |

| 2 | Dichlorosulfonamide + Thiol | TBAB/MeCN-H<sub>2</sub>O | 58–81 |

| 3 | Sulfonamide + Acyl chloride | DMAP/DCM | 45–75 |

Physicochemical and Pharmacokinetic Properties

Calculated Parameters

-

Log P: Estimated at 3.2–3.8 (moderate lipophilicity suitable for membrane permeability).

-

Molar Refractivity (CMR): ~95 cm<sup>3</sup>/mol, indicative of substantial polarizability.

-

Hydrogen Bond Donors/Acceptors: 3 donors (sulfonamide NH<sub>2</sub>, mercapto SH) and 6 acceptors (sulfonyl O, oxadiazole N/O) .

Solubility and Stability

-

Aqueous Solubility: Limited (<50 μM at pH 7.4) due to aromatic stacking and hydrophobic substituents.

-

Oxidative Stability: The mercapto group may render the compound susceptible to disulfide formation under physiological conditions.

In Vitro Anticancer Activity

Mechanistic Insights from Structural Analogs

While direct data on N-(2-chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide is unavailable, closely related compounds exhibit potent antiproliferative effects:

-

Analog NSC 754633: Demonstrated GI<sub>50</sub> values of 2.02–7.82 μM across 50 NCI-60 cancer cell lines, with particular efficacy against renal, CNS, and breast cancers .

-

Resistance Profile: Insensitivity observed in NCI/ADR-RES (multidrug-resistant ovarian cancer), suggesting P-glycoprotein-mediated efflux limitations .

Table 2: Antiproliferative Activity of Lead Analog NSC 754633

| Cancer Subpanel | Mean GI<sub>50</sub> (μM) | TGI (μM) | LC<sub>50</sub> (μM) |

|---|---|---|---|

| Leukemia | 4.21 | 18.34 | 32.89 |

| Non-Small Cell Lung | 3.78 | 15.12 | 28.45 |

| CNS | 3.24 | 12.68 | 24.91 |

| Renal | 2.95 | 11.02 | 22.15 |

Putative Targets and Pathways

-

Carbonic Anhydrase Inhibition: Benzenesulfonamides are established inhibitors of CAIX/XII isozymes, which regulate tumor pH and metastasis .

-

DNA-Interacting Agents: COMPARE analysis of analogs shows moderate correlation (PCC = 0.446–0.549) with actinomycin D and echinomycin, suggesting potential intercalation or topoisomerase inhibition .

Structure-Activity Relationships (SAR)

Impact of Substituents on Efficacy

-

2-Chlorobenzyl Group: Enhances target affinity through hydrophobic interactions; chlorine’s electron-withdrawing effect may stabilize charge-transfer complexes.

-

5-Mercapto-1,3,4-oxadiazole: The thiol group increases redox activity, potentially inducing oxidative stress in cancer cells. Removal or substitution (e.g., methyl) reduces potency .

Physicochemical Correlates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume